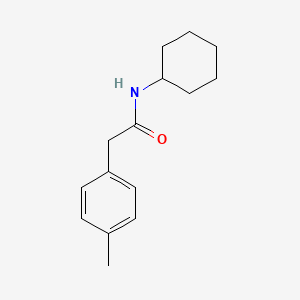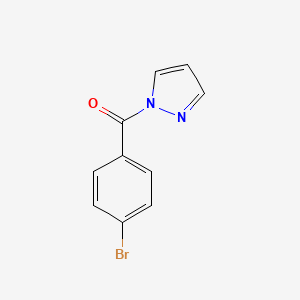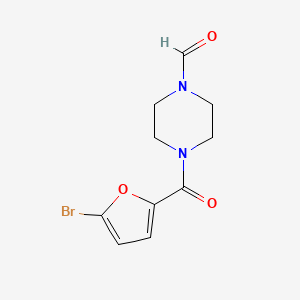![molecular formula C18H18FNO B5853479 3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as FMME or FMME-1 and is a member of the chalcone family of compounds.
Mechanism of Action
The mechanism of action of FMME-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. FMME-1 has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of protein kinases, which play a role in cell signaling and regulation.
Biochemical and Physiological Effects:
FMME-1 has been shown to have a range of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that FMME-1 can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been shown to reduce the production of inflammatory molecules in cells and tissues. In vivo studies have demonstrated that FMME-1 can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
FMME-1 has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, FMME-1 also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on FMME-1. One area of focus is the development of FMME-1-based drugs for the treatment of cancer and other diseases. Another area of focus is the investigation of FMME-1's potential as a plant growth regulator and pesticide. Additionally, research on the synthesis of novel materials using FMME-1 as a precursor is an area of interest in materials science. Finally, further studies on the mechanism of action and physiological effects of FMME-1 are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of FMME-1 involves the reaction of 4-fluoro-3-methylphenylamine with 4-methylacetophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of FMME-1 as the final product. The synthesis of FMME-1 has been optimized to achieve high yields and purity.
Scientific Research Applications
FMME-1 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMME-1 has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, FMME-1 has been studied for its ability to enhance plant growth and resistance to pests and diseases. In materials science, FMME-1 has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-6-15(7-5-12)18(21)11-14(3)20-16-8-9-17(19)13(2)10-16/h4-11,20H,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZAURRTHVAXHS-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-dichlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5853411.png)

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)

![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)

![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)



